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Compound of Interest

Methyl 4-amino-2-methoxy-5-
Compound Name:

nitrobenzoate
CAS No.: 59338-84-0
Cat. No.: B1582649

Get Quote

Foreword: The Significance of Nitrated
Biomolecules

In the landscape of cellular signaling and pathology, post-translational modifications of proteins
represent a critical layer of regulation and, in some instances, dysregulation. Among these, the
nitration of tyrosine residues to form 3-nitrotyrosine stands out as a stable biomarker of
nitroxidative stress. This modification, resulting from the reaction of tyrosine with reactive
nitrogen species (RNS), is implicated in a host of physiological and pathological processes,
from inflammatory diseases to neurodegeneration.[1][2] This guide provides a comprehensive
technical overview of a key molecule in this field: the aromatic compound with the molecular
formula COH10N205, for which the IUPAC name is (2S)-2-amino-3-(4-hydroxy-3-
nitrophenyl)propanoic acid, commonly known as 3-Nitro-L-tyrosine. We will delve into its
chemical identity, synthesis, analytical characterization, and its pivotal role in biomedical
research.

Chemical Identity and Physicochemical Properties
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The IUPAC name for the COH10N205 aromatic compound, which is a nitrated derivative of the
amino acid L-tyrosine, is (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid.[3] This
nomenclature precisely describes its stereochemistry and the substitution pattern on the phenyl

ring.
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The introduction of a nitro group onto the aromatic ring of L-tyrosine significantly alters its
physicochemical properties. The electron-withdrawing nature of the nitro group increases the
acidity of the phenolic hydroxyl group and introduces a chromophore that facilitates
spectrophotometric detection.

Synthesis of 3-Nitro-L-tyrosine: A Protocol
Grounded in Mechanistic Understanding

The synthesis of 3-Nitro-L-tyrosine is typically achieved through the nitration of L-tyrosine.
While various nitrating agents can be employed, a common and effective method involves the
use of a nitrating mixture, such as nitric acid in the presence of a catalyst or a milder nitrating
agent to control the extent of nitration and minimize side products. A related compound, 3,5-
Dinitro-L-tyrosine, is synthesized using a mixture of nitric and sulfuric acids, highlighting a
general strategy for nitrating tyrosine.[4]

Experimental Protocol: Synthesis of 3-Nitro-L-tyrosine

This protocol outlines a representative method for the synthesis of 3-Nitro-L-tyrosine.

Materials:
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e L-tyrosine

 Nitric acid (70%)

o Acetic anhydride

» Deionized water

e Sodium bicarbonate

e Hydrochloric acid

* Ice bath

o Magnetic stirrer and stir bar

» Round-bottom flask

e Dropping funnel

e Bichner funnel and filter paper
e pH meter or pH paper

e Thin-layer chromatography (TLC) supplies
Procedure:

o Protection of the Amino Group (Acetylation):

o

Suspend L-tyrosine in a suitable solvent such as acetic anhydride.

[e]

Cool the mixture in an ice bath with continuous stirring.

o

Slowly add a catalyst, such as a catalytic amount of sulfuric acid, to promote the formation
of N-acetyl-L-tyrosine.

o

Monitor the reaction by TLC until the starting material is consumed.
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o Quench the reaction by carefully adding cold deionized water.
o Collect the N-acetyl-L-tyrosine precipitate by vacuum filtration and wash with cold water.
« Nitration of N-acetyl-L-tyrosine:

o Dissolve the dried N-acetyl-L-tyrosine in a minimal amount of cold concentrated sulfuric
acid in an ice bath.

o Slowly add a stoichiometric amount of nitric acid dropwise while maintaining a low
temperature to control the exothermic reaction.

o Allow the reaction to proceed with stirring for a specified time, monitoring the progress by
TLC.

¢ Hydrolysis (Deprotection):
o Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
o Collect the crude N-acetyl-3-nitro-L-tyrosine by vacuum filtration.

o Hydrolyze the acetyl group by refluxing the product in an acidic agqueous solution (e.qg.,
dilute HCI).

o Monitor the hydrolysis by TLC.
 Purification:

o Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the 3-Nitro-L-
tyrosine.

o Collect the crude product by filtration.

o Recrystallize the product from hot water or an appropriate solvent system to obtain pure 3-
Nitro-L-tyrosine.

Workflow Diagram: Synthesis of 3-Nitro-L-tyrosine
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Caption: Workflow for the synthesis of 3-Nitro-L-tyrosine.

Analytical Characterization

The structural elucidation and confirmation of 3-Nitro-L-tyrosine rely on a combination of
spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation
pattern of 3-Nitro-L-tyrosine. In negative-ion electrospray ionization (ESI-MS), the deprotonated
molecule is observed. Collision-induced dissociation (CID) experiments can provide structural
information through characteristic fragmentation patterns, such as the loss of the carboxyl
group or cleavage of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for confirming the structure of 3-Nitro-L-
tyrosine.

e 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons,
the a-proton, and the -protons of the amino acid backbone. The introduction of the nitro
group at the 3-position of the phenyl ring leads to distinct shifts and coupling patterns for the
remaining aromatic protons compared to L-tyrosine.[3][5]
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e 13C NMR: The carbon NMR spectrum will reveal the presence of nine distinct carbon
environments, including the carboxyl carbon, the a-carbon, the -carbon, and the six
aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by
the electron-withdrawing nitro group.[3]

Role in Biological Systems and Research
Applications

The primary significance of 3-Nitro-L-tyrosine in a biological context is its role as a biomarker
for nitroxidative stress.[1][2]

Formation in Vivo

Under conditions of oxidative and nitrosative stress, reactive nitrogen species (RNS) such as
peroxynitrite (ONOO~™) are generated. Peroxynitrite can directly nitrate the phenolic ring of
tyrosine residues in proteins. This post-translational modification can alter the structure and
function of the affected proteins.[6][7]

Diagram: Formation of 3-Nitrotyrosine in Biological
Systems
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Caption: Formation and consequences of 3-nitrotyrosine.
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Research Applications

o Biomarker of Disease: Elevated levels of 3-nitrotyrosine have been detected in a wide range
of pathological conditions, including cardiovascular diseases, neurodegenerative disorders
(such as Alzheimer's and Parkinson's disease), and inflammatory diseases.[2]

o Drug Development: The detection and quantification of 3-nitrotyrosine are crucial in
preclinical and clinical studies to assess the efficacy of therapeutic agents aimed at
mitigating oxidative and nitrosative stress.

e Biochemical Research: 3-Nitro-L-tyrosine is used as a standard in analytical methods such
as HPLC, mass spectrometry, and immunoassays (e.g., ELISA) for the quantification of
nitrated proteins in biological samples.[8] It also serves as a tool to investigate the
biochemical consequences of tyrosine nitration on protein function.[8]

Conclusion

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, or 3-Nitro-L-tyrosine, is more than just
a nitrated amino acid. It is a critical molecular indicator of nitroxidative stress and plays a
significant role in our understanding of a multitude of disease processes. A thorough
comprehension of its chemical properties, synthesis, and analytical characterization is
paramount for researchers and drug development professionals working to unravel the
complexities of cellular damage and develop novel therapeutic interventions. The
methodologies and insights presented in this guide are intended to provide a solid foundation
for such endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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